Cas no 61892-81-7 (1-(Pyrazin-2-yl)butan-1-one)
1-(Pyrazin-2-yl)butan-1-one structure
Product Name:1-(Pyrazin-2-yl)butan-1-one
Numero CAS:61892-81-7
MF:C8H10N2O
MW:150.177801609039
CID:527683
PubChem ID:316819
Update Time:2025-09-26
1-(Pyrazin-2-yl)butan-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(Pyrazin-2-yl)butan-1-one
- 1-Butanone,1-(2-pyrazinyl)-
- 1-pyrazin-2-ylbutan-1-one
- 1-(2-Pyrazinyl)-1-butanone
- 2-butyrylpyrazine
- AC1L7UPT
- CTK5B3993
- NSC245208
- SureCN9946197
- DTXSID50311779
- 1-(2-Pyrazinyl)-1-butanone #
- NS00113780
- 61892-81-7
- ethylacetylpyrazine
- SCHEMBL9946197
- AKOS010015182
- NSC 245208
- NSC-245208
- JYMZPEKUDHEXFN-UHFFFAOYSA-N
-
- Inchi: 1S/C8H10N2O/c1-2-3-8(11)7-6-9-4-5-10-7/h4-6H,2-3H2,1H3
- Chiave InChI: JYMZPEKUDHEXFN-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=NC=CN=1)CCC
Proprietà calcolate
- Massa esatta: 150.0794
- Massa monoisotopica: 150.079
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 3
- Complessità: 136
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1
- Superficie polare topologica: 42.8A^2
Proprietà sperimentali
- Densità: 1.069
- Punto di ebollizione: 245.8°Cat760mmHg
- Punto di infiammabilità: 105.9°C
- Indice di rifrazione: 1.506
- PSA: 42.85
- LogP: 1.45940
1-(Pyrazin-2-yl)butan-1-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099001318-5g |
1-(Pyrazin-2-yl)butan-1-one |
61892-81-7 | 95% | 5g |
$400.00 | 2023-09-01 | |
| Chemenu | CM168100-5g |
1-(pyrazin-2-yl)butan-1-one |
61892-81-7 | 95% | 5g |
$297 | 2021-08-05 | |
| Chemenu | CM168100-1g |
1-(pyrazin-2-yl)butan-1-one |
61892-81-7 | 95% | 1g |
$81 | 2023-03-04 | |
| Chemenu | CM168100-5g |
1-(pyrazin-2-yl)butan-1-one |
61892-81-7 | 95% | 5g |
$279 | 2023-03-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739256-1g |
1-(Pyrazin-2-yl)butan-1-one |
61892-81-7 | 98% | 1g |
¥777.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739256-5g |
1-(Pyrazin-2-yl)butan-1-one |
61892-81-7 | 98% | 5g |
¥2133.00 | 2024-05-06 |
1-(Pyrazin-2-yl)butan-1-one Letteratura correlata
-
Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
-
Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
61892-81-7 (1-(Pyrazin-2-yl)butan-1-one) Prodotti correlati
- 41110-21-8(1-(Pyrazin-2-yl)pentan-1-one)
- 51369-99-4(1-(Pyrazin-2-yl)propan-1-one)
- 1248815-46-4(1-(Pyrazin-2-yl)hexan-1-one)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso